AChE-IN-7
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Overview
Description
AChE-IN-7 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where increased levels of acetylcholine can help improve cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-7 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions often include a solvent such as acetic acid and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-7 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
AChE-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholine levels in neuronal cells.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
Mechanism of Action
AChE-IN-7 exerts its effects by binding to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets include the anionic and esteratic sites of acetylcholinesterase, where this compound forms stable complexes .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that also inhibits acetylcholinesterase.
Uniqueness
AChE-IN-7 is unique due to its specific binding affinity and inhibitory potency against acetylcholinesterase. Unlike some other inhibitors, it may offer a more favorable pharmacokinetic profile and reduced side effects .
Properties
Molecular Formula |
C26H28N2O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
11-[4-(2-methylpiperidin-1-yl)butoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C26H28N2O2/c1-18-8-4-5-13-28(18)14-6-7-15-30-20-16-19-11-12-27-25-21-9-2-3-10-22(21)26(29)23(17-20)24(19)25/h2-3,9-12,16-18H,4-8,13-15H2,1H3 |
InChI Key |
HVLZKNWEYCJMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCCOC2=CC3=C4C(=C2)C=CN=C4C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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